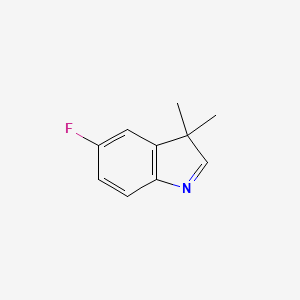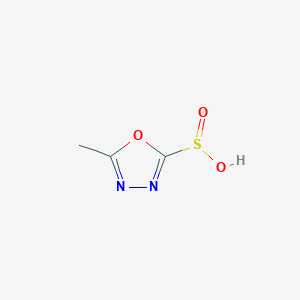![molecular formula C6H6N4 B13107803 Pyrrolo[2,1-c][1,2,4]triazin-4-amine CAS No. 253878-25-0](/img/structure/B13107803.png)
Pyrrolo[2,1-c][1,2,4]triazin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo[2,1-c][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-4-amine typically involves the cyclization of pyrrole derivatives with triazine precursors. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This reaction proceeds through a series of steps, including the formation of intermediate compounds, which eventually cyclize to form the desired product.
Industrial Production Methods
For industrial-scale production, a continuous flow process has been developed to ensure the efficient and scalable synthesis of this compound . This method involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity. The process is designed to be safe and environmentally friendly, with minimal waste generation.
化学反応の分析
Types of Reactions
Pyrrolo[2,1-c][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
Pyrrolo[2,1-c][1,2,4]triazin-4-amine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . By binding to the active site of these enzymes, this compound can block their activity, leading to the modulation of cellular processes and therapeutic effects.
類似化合物との比較
Pyrrolo[2,1-c][1,2,4]triazin-4-amine is unique due to its fused ring structure and versatile reactivity. Similar compounds include:
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities but different structural features.
Pyrrolo[2,1-d][1,2,3]triazine: A related compound with distinct reactivity and applications.
Pyrrolo[3,2-d][1,2,4]triazine: A compound with a different ring fusion pattern and unique properties.
These compounds share some similarities in their chemical behavior and biological activities but differ in their specific applications and mechanisms of action.
特性
CAS番号 |
253878-25-0 |
|---|---|
分子式 |
C6H6N4 |
分子量 |
134.14 g/mol |
IUPAC名 |
pyrrolo[2,1-c][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-8-9-6-2-1-3-10(5)6/h1-4H,7H2 |
InChIキー |
BNXCBQYIDHTAFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)N=NC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxylate](/img/structure/B13107748.png)
![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)

![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)






